molecular formula C17H15N5O3 B5823915 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide

Cat. No. B5823915
M. Wt: 337.33 g/mol
InChI Key: NJGGJQFRJVCQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide, also known as BZ-423, is a small molecule with potential therapeutic applications in the treatment of autoimmune and inflammatory diseases. BZ-423 has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for further research.

Mechanism of Action

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide exerts its anti-inflammatory and immunomodulatory effects through the activation of the mitochondrial enzyme, NADH:ubiquinone oxidoreductase (complex I). This leads to the production of reactive oxygen species (ROS) and the induction of mitochondrial stress signaling pathways, which ultimately result in the suppression of inflammatory responses.
Biochemical and Physiological Effects:
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include the suppression of pro-inflammatory cytokine production, the induction of regulatory T cells, and the inhibition of T cell proliferation. 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide is its specificity for complex I of the mitochondrial respiratory chain, which makes it a more targeted approach to modulating inflammation and immune responses. However, 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the production of ROS by 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide can have toxic effects on cells, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for research on 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide. One area of interest is the development of more soluble forms of the molecule, which would make it easier to administer in vivo. Another potential direction is the investigation of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide in combination with other immunomodulatory agents, to determine whether it has synergistic effects. Additionally, further research is needed to determine the safety and efficacy of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide in human clinical trials.

Synthesis Methods

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-(1,3-benzodioxol-5-yl)tetrazole with benzyl chloroacetate, followed by deprotection and purification steps. The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide has been described in detail in several scientific publications.

Scientific Research Applications

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide has been extensively studied in preclinical models of autoimmune and inflammatory diseases. It has been shown to have potent anti-inflammatory effects in models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide has also been shown to have immunomodulatory effects, such as the ability to induce regulatory T cells and inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-16(18-9-12-4-2-1-3-5-12)10-22-20-17(19-21-22)13-6-7-14-15(8-13)25-11-24-14/h1-8H,9-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGGJQFRJVCQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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